molecular formula C11H16N2 B2615744 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine CAS No. 223699-36-3

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

Cat. No.: B2615744
CAS No.: 223699-36-3
M. Wt: 176.263
InChI Key: ZGTHXNQDSJIDEL-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a heterocyclic compound with a molecular formula of C11H16N2 It is characterized by a benzazepine core structure, which is a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine typically involves the formation of the azepine ring through specific reaction conditions. One common method is the Eschweiler–Clark reaction, which involves the methylation of amines using formaldehyde and formic acid . This reaction is crucial for forming the azepine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. The Eschweiler–Clark reaction can be adapted for larger-scale production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated amines.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects such as anxiolysis or antidepressant effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is unique due to its specific substitution pattern and the presence of the amine group at the 8-position. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydro-2-benzazepin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-6-2-3-9-4-5-11(12)7-10(9)8-13/h4-5,7H,2-3,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHXNQDSJIDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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